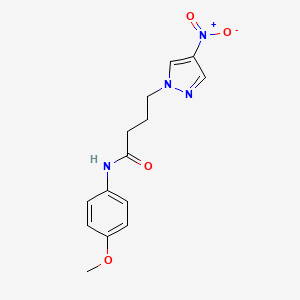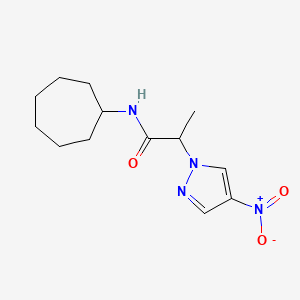![molecular formula C17H15ClN2O5S B4305160 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4305160.png)
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
描述
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. CPAA is a type of herbicide that has been shown to be effective against a wide range of weeds. In addition, it has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of plants, bacteria, and fungi. This results in the death of the target organism.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been found to have a range of biochemical and physiological effects on plants, bacteria, and fungi. In plants, it inhibits the activity of certain enzymes that are involved in the synthesis of essential amino acids, resulting in the death of the plant. In bacteria and fungi, it disrupts the cell membrane, leading to cell death.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its high level of effectiveness against a wide range of weed species, bacteria, and fungi. This makes it a valuable tool for researchers studying these organisms.
However, there are also some limitations to using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments. One of the main limitations is its toxicity. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is highly toxic to humans and other animals, which makes it difficult to work with in a laboratory setting. In addition, its mode of action is not fully understood, which makes it difficult to predict its effects on non-target organisms.
未来方向
There are several potential future directions for research on 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. One area of interest is in the development of new herbicides based on the structure of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. Researchers are also exploring the potential use of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in the development of new drugs to treat bacterial and fungal infections.
Another area of interest is in the study of the mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. By gaining a better understanding of how 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid works, researchers may be able to develop more effective herbicides and drugs based on its structure.
Conclusion:
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, or 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is a promising candidate for the development of new herbicides and drugs due to its effectiveness against a wide range of weed species, bacteria, and fungi. While there are some limitations to using 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments, there are several potential future directions for research on this compound.
科学研究应用
3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the development of new herbicides. 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to be highly effective against a wide range of weed species, making it a valuable tool for farmers and other agricultural professionals.
In addition to its herbicidal properties, 3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been found to have antibacterial and antifungal properties. This makes it a promising candidate for the development of new drugs to treat bacterial and fungal infections.
属性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c18-14-7-6-11(20(24)25)8-13(14)15(9-17(22)23)19-16(21)10-26-12-4-2-1-3-5-12/h1-8,15H,9-10H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZJVWETYDGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305078.png)

![2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305113.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![ethyl 5-acetyl-4-methyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305127.png)
![diethyl 3-methyl-5-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4305129.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305136.png)

![diallyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B4305141.png)
![methyl 6-acetyl-7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4305143.png)

![2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305152.png)